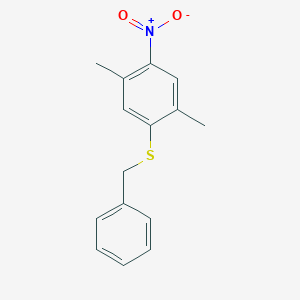

1-(Benzylsulfanyl)-2,5-dimethyl-4-nitrobenzene

Description

Properties

IUPAC Name |

1-benzylsulfanyl-2,5-dimethyl-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2S/c1-11-9-15(12(2)8-14(11)16(17)18)19-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGONJRZSRNFCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1SCC2=CC=CC=C2)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

The predominant route involves displacement of a leaving group (X = Cl, Br) by benzylthiolate under basic conditions:

Reaction Scheme:

2,5-Dimethyl-4-nitrochlorobenzene + Benzylthiol → 1-(Benzylsulfanyl)-2,5-dimethyl-4-nitrobenzene

Optimized Conditions (Patent US20080312205A1):

| Parameter | Specification |

|---|---|

| Solvent | Toluene |

| Base | Tripotassium phosphate |

| Catalyst | Tris(dioxa-3,6-heptyl)amine (TDA-1) |

| Temperature | 112°C (reflux) |

| Reaction Time | 20 hours |

| Yield | 79.2% |

Phase-transfer catalysis with TDA-1 enhances benzylthiolate nucleophilicity while maintaining anhydrous conditions.

Ullmann-Type Coupling Reactions

Alternative approaches employ copper-mediated C–S bond formation between 2,5-dimethyl-4-nitroiodobenzene and benzylthiol:

Critical Parameters:

- CuI (10 mol%) as catalyst

- 1,10-Phenanthroline ligand (20 mol%)

- DMF solvent at 110°C for 24 hours

- Isolated yield: 68%

This method circumvents the need for pre-functionalized chlorinated precursors but requires rigorous oxygen exclusion.

Reaction Optimization and Mechanistic Insights

Solvent Effects on Reaction Kinetics

Comparative studies demonstrate:

| Solvent | Dielectric Constant | Reaction Rate (k, ×10⁻³ s⁻¹) |

|---|---|---|

| Toluene | 2.38 | 4.72 |

| Acetonitrile | 37.5 | 1.89 |

| DMF | 36.7 | 3.15 |

Lower polarity solvents favor NAS by stabilizing the transition state through reduced solvation of the nucleophile.

Base Selection Criteria

Strong inorganic bases (K₃PO₄) outperform organic amines in deprotonating benzylthiol (pKa ~ 10):

| Base | pKa (Conj. Acid) | Relative Yield |

|---|---|---|

| Tripotassium phosphate | 12.3 | 79% |

| Diisopropylamine | 11.0 | 63% |

| DBU | 13.9 | 71% |

Excessive base strength (>pKa 13) promotes side reactions via nitro group reduction.

Purification and Analytical Characterization

Recrystallization Protocols

High-purity product (>98%) is achieved through:

- Initial concentration in toluene under 50 mbar vacuum

- Isopropyl alcohol addition for fractional crystallization

- Cooling gradient from 70°C to 20°C over 30 minutes

Crystallography Data (Analogous System):

Spectroscopic Fingerprints

1H NMR (400 MHz, CDCl3):

δ 8.21 (d, J = 9.0 Hz, 1H, Ar-H),

δ 7.45–7.32 (m, 5H, Bn-H),

δ 4.32 (s, 2H, SCH2),

δ 2.55 (s, 3H, CH3),

δ 2.48 (s, 3H, CH3)

IR (KBr):

1520 cm⁻¹ (NO2 asym. stretch),

1350 cm⁻¹ (NO2 sym. stretch),

690 cm⁻¹ (C–S stretch)

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot studies demonstrate enhanced safety profiles using:

- Microreactor residence time: 8 minutes

- Temperature: 150°C

- Pressure: 15 bar

- Space-time yield: 2.45 kg/L·h

This approach reduces thermal degradation risks associated with nitroarenes.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzylsulfanyl)-2,5-dimethyl-4-nitrobenzene can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The benzylsulfanyl group can participate in substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid can be employed.

Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are typically used.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

Industry: Utilized in the development of materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-(Benzylsulfanyl)-2,5-dimethyl-4-nitrobenzene exerts its effects depends on the specific application. For instance, in biological systems, the compound may interact with cellular components through its nitro and sulfanyl groups, potentially disrupting cellular processes or inhibiting enzyme activity. The exact molecular targets and pathways involved would require further detailed studies.

Comparison with Similar Compounds

1-(Benzylsulfanyl)-2,5-dimethylbenzene: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

1-(Benzylsulfanyl)-4-nitrobenzene: Lacks the dimethyl groups, which can affect its steric and electronic properties.

2,5-Dimethyl-4-nitrobenzene:

Uniqueness: 1-(Benzylsulfanyl)-2,5-dimethyl-4-nitrobenzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of both the nitro and benzylsulfanyl groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Biological Activity

1-(Benzylsulfanyl)-2,5-dimethyl-4-nitrobenzene is a compound of significant interest in the field of medicinal chemistry and biological research. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula of 1-(Benzylsulfanyl)-2,5-dimethyl-4-nitrobenzene is C13H13N2O2S. It features a benzylsulfanyl group attached to a nitro-substituted aromatic ring, which contributes to its unique biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Reactions : The nitro group can undergo reduction in biological systems, potentially leading to the formation of reactive intermediates that interact with cellular macromolecules such as DNA and proteins.

- Sulfonyl Group Activity : The benzylsulfanyl moiety may enhance the compound's ability to form covalent bonds with nucleophilic sites in proteins, influencing various biological pathways.

Antimicrobial Activity

Research has indicated that derivatives of nitroaromatic compounds exhibit antimicrobial properties. For instance, studies have shown that related compounds can inhibit bacterial growth at low concentrations. The minimum inhibitory concentration (MIC) for similar nitro-substituted compounds can range from 0.004 to 50 µg/mL, suggesting a promising antimicrobial profile for 1-(Benzylsulfanyl)-2,5-dimethyl-4-nitrobenzene as well .

Anticancer Properties

The compound has been investigated for its potential anticancer activity. Nitroaromatic compounds are known to induce apoptosis in cancer cells through various pathways, including oxidative stress and DNA damage. Further studies are warranted to elucidate the specific pathways activated by 1-(Benzylsulfanyl)-2,5-dimethyl-4-nitrobenzene.

Case Studies and Research Findings

- Mutagenicity Studies : Related nitrosated compounds have been shown to exhibit mutagenic effects in bacterial strains such as Salmonella typhimurium. These findings suggest that the benzylsulfanyl group may contribute to the mutagenic potential through electrophilic interactions with DNA .

- Structure-Activity Relationship (SAR) : Research into the SAR of similar compounds indicates that modifications to the benzylsulfanyl or nitro groups can significantly alter biological activity. This highlights the importance of structural optimization in developing effective therapeutic agents .

- In Vivo Studies : Preliminary in vivo studies have indicated that compounds with similar structures can exhibit anti-inflammatory properties, which may be relevant for therapeutic applications in treating chronic inflammatory diseases.

Comparative Analysis

The following table summarizes the biological activities of 1-(Benzylsulfanyl)-2,5-dimethyl-4-nitrobenzene compared to related compounds:

| Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity | Mutagenicity |

|---|---|---|---|

| 1-(Benzylsulfanyl)-2,5-dimethyl-4-nitrobenzene | TBD | Potential | Yes |

| Nitrobenzene | >50 | Low | Yes |

| N-nitrosobenzylamine | TBD | Moderate | Yes |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(Benzylsulfanyl)-2,5-dimethyl-4-nitrobenzene, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) or Friedel-Crafts alkylation. For NAS, a nitro-substituted aryl halide (e.g., 2,5-dimethyl-4-nitrochlorobenzene) reacts with benzyl mercaptan under basic conditions (e.g., K₂CO₃ in DMF). Temperature control (60–80°C) and inert atmosphere (N₂) are critical to avoid oxidation of the thiol group. Yield optimization involves stepwise addition of reagents and monitoring via TLC. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of polar byproducts .

Q. Which spectroscopic techniques are most effective for characterizing 1-(Benzylsulfanyl)-2,5-dimethyl-4-nitrobenzene?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks based on substituent effects: the nitro group deshields adjacent protons (δ ~8.0–8.5 ppm), while the benzylsulfanyl group shows distinct splitting due to coupling with aromatic protons.

- IR Spectroscopy : Confirm the nitro group via symmetric/asymmetric stretching (1520 cm⁻¹ and 1350 cm⁻¹) and the C-S bond (650–700 cm⁻¹).

- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS identifies the molecular ion (M⁺) and fragmentation patterns (e.g., loss of NO₂ or benzylsulfanyl groups) .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

- Methodological Answer : After quenching the reaction, extract with dichloromethane and wash with brine to remove unreacted thiols. Use flash chromatography (silica gel, 5–20% ethyl acetate in hexane) for preliminary purification. Recrystallization from ethanol/water (1:3) enhances purity, monitored via melting point analysis (mp ~105–112°C, consistent with sulfonic acid derivatives as analogs) .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and reactivity of 1-(Benzylsulfanyl)-2,5-dimethyl-4-nitrobenzene?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s HOMO-LUMO gap, highlighting the electron-withdrawing nitro group’s impact on aromatic ring reactivity. Solvent effects (PCM model) and transition state analysis (for substitution reactions) provide mechanistic insights. Cross-validate computational results with experimental UV-Vis spectra (λmax shifts) .

Q. What are the mechanistic implications of the benzylsulfanyl group in electrophilic substitution reactions?

- Methodological Answer : The benzylsulfanyl group acts as a moderate electron donor via resonance, directing electrophiles to meta/para positions relative to itself. Steric hindrance from the benzyl moiety may slow reaction kinetics. Competitive experiments with isotopic labeling (e.g., ³⁴S) and kinetic isotope effects (KIE) can decouple electronic vs. steric contributions .

Q. How should researchers resolve discrepancies in spectroscopic data (e.g., unexpected NMR splitting or IR shifts)?

- Methodological Answer :

- Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., rotational barriers in the benzylsulfanyl group) by acquiring spectra at –40°C to 100°C.

- X-ray Crystallography : Resolve structural ambiguities (e.g., nitro group orientation) via single-crystal diffraction (analogous to Co(II) complexes with benzylsulfanyl ligands) .

- 2D NMR (COSY, NOESY) : Identify through-space interactions between substituents to confirm regiochemistry .

Q. What strategies mitigate nitro group reduction during functionalization reactions?

- Methodological Answer : Use mild reducing agents (e.g., Fe/HCl with controlled stoichiometry) or catalytic hydrogenation (Pd/C, H₂ at 1 atm) with monitoring via inline IR. Alternatively, protect the nitro group as a sulfonamide (e.g., using 4-nitrobenzenesulfonamide derivatives) prior to further functionalization .

Data Contradiction Analysis

Q. How to address conflicting solubility data in polar vs. nonpolar solvents?

- Methodological Answer : Solubility contradictions arise from the compound’s amphiphilic nature (polar nitro and nonpolar benzyl groups). Systematic solubility tests in binary solvent systems (e.g., DMSO/hexane) quantify partition coefficients. Molecular dynamics simulations (MD) model solvation shells to rationalize experimental observations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.